(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the reaction of 3,4-dimethylaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase, which plays a role in the regulation of neurotransmitters . The pathways involved include the modulation of signaling cascades and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure and biological activity.
3,4-Disubstituted Maleimides: Known for their biological activity and structural similarity.
Uniqueness
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2S |
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Molecular Weight |
336.5g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(2-methylpropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H24N2S/c1-15(2)13-23-20(18-11-10-16(3)17(4)12-18)14-24-21(23)22-19-8-6-5-7-9-19/h5-12,14-15H,13H2,1-4H3 |
InChI Key |
HBFTWQLVFGDUEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C |
Origin of Product |
United States |
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